molecular formula C13H14S B8081026 2-(Ethylsulfanylmethyl)naphthalene

2-(Ethylsulfanylmethyl)naphthalene

Cat. No.: B8081026
M. Wt: 202.32 g/mol
InChI Key: BHNNYYPYTAOOLQ-UHFFFAOYSA-N
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Description

2-(Ethylsulfanylmethyl)naphthalene is a chemical compound of interest in specialized organic synthesis and materials science research. This naphthalene derivative features an ethylthioether side chain, a functional group that can influence electronic properties and serve as a ligand or building block for more complex architectures. While specific studies on this exact molecule are not widely published, its structure suggests potential research applications. It may be utilized in the development of organic semiconductors, where the naphthalene core contributes to charge transport and the sulfur-containing moiety can modify material properties. In synthetic chemistry, it can act as a precursor or intermediate for the synthesis of more complex sulfur-containing compounds, such as those explored in ligand design for catalysis or in the construction of supramolecular systems. Researchers value this compound for its unique combination of a rigid, aromatic naphthalene system with a flexible thioether-containing side chain, allowing for the investigation of structure-property relationships. Handling should follow standard laboratory safety protocols for organic compounds, and it is supplied For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(ethylsulfanylmethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14S/c1-2-14-10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNNYYPYTAOOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylsulfanylmethyl)naphthalene typically involves the introduction of an ethylsulfanyl group to a naphthalene derivative. One common method is through the reaction of 2-(bromomethyl)naphthalene with ethanethiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylsulfanylmethyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the naphthalene ring can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sulfuric acid, nitric acid, aluminum chloride as catalysts.

Major Products Formed:

Scientific Research Applications

2-(Ethylsulfanylmethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanylmethyl)naphthalene involves its interaction with various molecular targets. The ethylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed biological activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-(ethylsulfanylmethyl)naphthalene with its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Physical/Chemical Properties
This compound C₁₃H₁₄S 202.31 Ethylthio-methyl (-CH₂-S-C₂H₅) Likely hydrophobic; moderate solubility in organic solvents (inferred)
2-(Methylthio)naphthalene C₁₁H₁₀S 174.26 Methylthio (-S-CH₃) MP: Not reported; used in organic synthesis
2-Ethylnaphthalene C₁₂H₁₂ 156.22 Ethyl (-C₂H₅) BP: ~265°C; hydrophobic
2-Naphthalenethiol C₁₀H₈S 160.23 Thiol (-SH) d = 1.155 g/cm³; reactive sulfur group
2-(Ethenylsulfonyl)naphthalene C₁₂H₁₀O₂S 218.27 Ethenylsulfonyl (-SO₂-CH=CH₂) Polar (Topological Polar Surface Area: 42.5 Ų)

Key Observations:

  • Hydrophobicity : Alkyl-substituted derivatives (e.g., 2-ethylnaphthalene) exhibit high hydrophobicity, while sulfonyl groups (e.g., 2-(ethenylsulfonyl)naphthalene) increase polarity .
  • Reactivity : Thiol (-SH) and sulfonyl (-SO₂-) groups enhance electrophilic reactivity compared to alkylthio (-S-R) substituents .

Toxicological Profiles

While direct toxicological data for this compound are unavailable, insights can be drawn from related compounds:

  • Sulfur-Containing Derivatives : Thiols (e.g., 2-naphthalenethiol) may pose higher acute toxicity due to reactive sulfhydryl groups, whereas sulfonyl derivatives often exhibit lower volatility and slower metabolic degradation .

Q & A

Q. What are the primary systemic effects observed in experimental animals exposed to 2-(ethylsulfanylmethyl)naphthalene, and how are these outcomes methodologically assessed?

Systemic effects (e.g., respiratory, hepatic, renal) are evaluated through controlled exposure studies in laboratory mammals. Data extraction includes dose-response relationships, histopathological analysis, and biomarkers (e.g., enzyme activity, oxidative stress markers). Studies must adhere to inclusion criteria such as route of exposure (inhalation, oral, dermal) and health outcome measurement, as outlined in risk-of-bias questionnaires .

Q. How is the toxicokinetic profile of this compound characterized in mammalian models?

Toxicokinetics are assessed via mass spectrometry or radiolabeling to track absorption, distribution, metabolism (e.g., cytochrome P450-mediated oxidation), and excretion. Critical parameters include half-life, bioaccumulation potential, and metabolite identification (e.g., sulfoxide or glutathione conjugates). Studies must report randomization of administered doses and allocation concealment to minimize bias .

Q. What biomarkers are validated for monitoring human exposure to naphthalene derivatives, and what analytical techniques are recommended?

Hemoglobin adducts (e.g., naphthalene oxide adducts) and urinary metabolites (e.g., 1,2-dihydroxynaphthalene) serve as biomarkers. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Studies should confirm biomarker stability under physiological conditions and cross-validate results across cohorts .

Advanced Research Questions

Q. How can conflicting data on the carcinogenic potential of this compound be resolved through systematic review methodologies?

Apply the ATSDR framework:

  • Step 1 : Define inclusion criteria (e.g., species, exposure duration).
  • Step 2 : Conduct a literature search using Boolean strings (e.g., "naphthalene derivatives AND carcinogenicity NOT industrial") .
  • Step 5 : Assess risk of bias via standardized tools (e.g., Table C-7 for animal studies, focusing on dose randomization and outcome reporting) .
  • Step 7 : Rate confidence levels (High/Moderate/Low) based on consistency and study quality .

Q. What experimental designs are optimal for evaluating the interaction between this compound and co-pollutants in inducing oxidative stress?

Use factorial design studies to test synergistic effects. For example:

  • Group 1 : this compound alone.
  • Group 2 : Co-pollutant (e.g., particulate matter).
  • Group 3 : Combined exposure. Measure lipid peroxidation (MDA assay), glutathione depletion, and transcriptional activation of Nrf2 pathways. Ensure blinding and randomization to reduce confounding .

Q. What computational models are suitable for predicting the environmental fate of this compound, and how are they parameterized?

Use fugacity models (e.g., EQC Level III) with input parameters:

  • Log Kow : Measured via shake-flask method.
  • Henry’s Law constant : Derived from vapor pressure and solubility data.
  • Biodegradation rates : Obtained from OECD 301F tests. Validate models against monitoring data from contaminated sites .

Methodological Guidance

Q. How should researchers address gaps in chronic toxicity data for this compound?

  • Proposal 1 : Conduct lifetime bioassays in rodents, using the NTP protocol (e.g., 24-month exposure, histopathological endpoints).
  • Proposal 2 : Apply read-across strategies using data from structurally analogous compounds (e.g., 2-methylnaphthalene), ensuring mechanistic similarity (e.g., shared metabolic activation pathways) .

Q. What strategies enhance the reproducibility of in vitro assays for naphthalene derivative toxicity?

  • Use primary cells (e.g., human bronchial epithelial cells) over immortalized lines.
  • Standardize culture conditions (e.g., serum-free media, air-liquid interface for inhalation studies).
  • Include positive controls (e.g., naphthoquinone for oxidative stress assays) and validate findings with orthogonal methods (e.g., comet assay + γ-H2AX staining) .

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